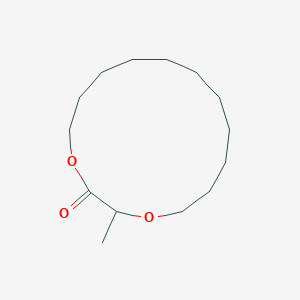
1,4-Dioxacyclopentadecan-2-one, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a lactone precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,4-Dioxacyclopentadecan-2-one, 3-methyl- .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxacyclopentadecan-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,4-Dioxacyclopentadecan-2-one, 3-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the fragrance industry for its musk-like odor
Mecanismo De Acción
The mechanism of action of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its chemical structure and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
12-Methyl-13-tridecanolide: Known for its musky odor but differs in its chemical structure.
12-Methyl-9-oxa-14-tetradecanolide: Another musk compound with a different odor profile.
Muscolide: Possesses a musk note but with distinct sensory qualities.
Uniqueness
1,4-Dioxacyclopentadecan-2-one, 3-methyl- is unique due to its specific musk-like odor and its chemical stability. Its structure allows for various chemical modifications, making it versatile for different applications .
Propiedades
Número CAS |
330952-48-2 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
3-methyl-1,4-dioxacyclopentadecan-2-one |
InChI |
InChI=1S/C14H26O3/c1-13-14(15)17-12-10-8-6-4-2-3-5-7-9-11-16-13/h13H,2-12H2,1H3 |
Clave InChI |
RWLBBLUDDPADQD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OCCCCCCCCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


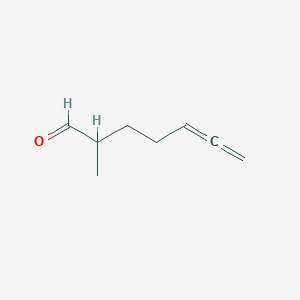
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
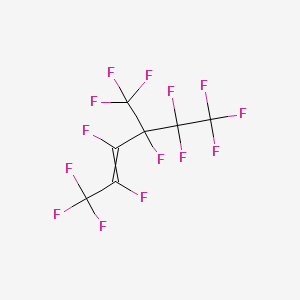
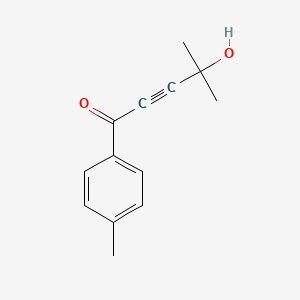
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
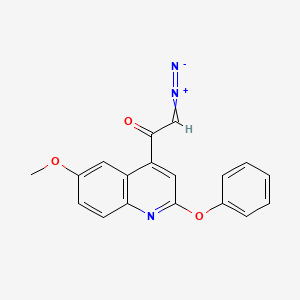
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
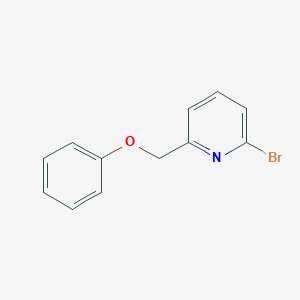
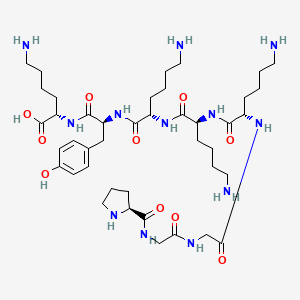
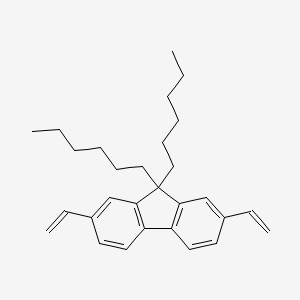
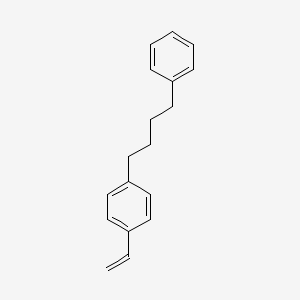
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
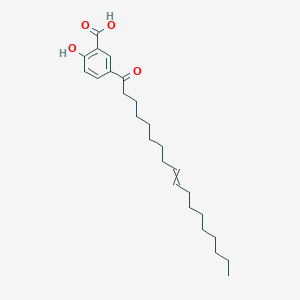
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
